![molecular formula C21H23NO5 B5664014 2-(4-acetylphenoxy)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5664014.png)
2-(4-acetylphenoxy)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often starts with 4-hydroxycoumarin or its derivatives. For instance, the synthesis of 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-ones derivatives involves 4-hydroxycoumarin as a starting material. The compounds are confirmed through analytical methods such as UV, IR, 1H, 13C-NMR, NOESY, and HMBC NMR spectra, which elucidate the positions of protons and carbons (Hamdi, Passarelli, & Romerosa, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, the structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides was elucidated using X-ray crystallography, revealing specific interplanar angles and interactions within the molecule (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including redox processes, as observed in the electrochemical studies of similar compounds, where they exhibited quasireversible redox processes. The UV absorption spectra typically show strong absorption bands, indicative of π-π* transitions, which are significant in understanding their electronic properties (Hamdi, Passarelli, & Romerosa, 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. The crystal structure, determined by X-ray crystallography, provides insight into the molecular packing, hydrogen bonding, and other non-covalent interactions that influence the compound's stability and reactivity (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to participate in specific chemical reactions, are derived from the functional groups present in the molecule. For instance, the acetamide moiety is a versatile functional group that can undergo nucleophilic substitution reactions, contributing to the synthesis of a wide range of derivatives with potential biological activities (Sakai, Takenaka, Koike, Hira, & Mori, 2022).
properties
IUPAC Name |
2-(4-acetylphenoxy)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-14(23)16-3-6-18(7-4-16)26-13-21(24)22-11-15-9-17-5-8-19(25-2)10-20(17)27-12-15/h3-8,10,15H,9,11-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUNEHLROCGYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NCC2CC3=C(C=C(C=C3)OC)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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